3-Ethyl-4-iodo-1H-pyrazole
Description
Historical Development and Fundamental Significance of Pyrazoles
The history of pyrazole (B372694) chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative, antipyrine, while working on quinoline (B57606) derivatives. ajptonline.com This discovery unveiled the antipyretic properties of this class of compounds. ajptonline.com A landmark in pyrazole synthesis was achieved by Hans von Pechmann in 1898, who developed a method using acetylene (B1199291) and diazomethane. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. ajptonline.comwikipedia.org
The fundamental significance of pyrazoles lies in their versatile chemical nature and broad spectrum of biological activities. globalresearchonline.netmdpi.com The pyrazole ring is an aromatic heterocycle with an excess of π-electrons, which influences its reactivity. mdpi.com It exhibits both weak basic and acidic properties due to the presence of two nitrogen atoms, allowing for various chemical modifications. encyclopedia.pubglobalresearchonline.net Pyrazoles are stable to oxidation and resistant to reduction, though N-phenyl derivatives can be reduced. globalresearchonline.netglobalresearchonline.net This chemical versatility makes them valuable building blocks in organic synthesis for creating more complex molecules. sphinxsai.com Consequently, pyrazole derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and materials science. numberanalytics.comglobalresearchonline.net
Overview of Halogenated Pyrazoles in Chemical Research
Halogenated pyrazoles are pyrazole derivatives where one or more hydrogen atoms on the ring have been replaced by a halogen atom (fluorine, chlorine, bromine, or iodine). This substitution significantly influences the compound's chemical reactivity and physical properties. researchgate.net Halogenation of the pyrazole ring typically occurs at the C4 position. globalresearchonline.netglobalresearchonline.net To achieve halogenation at other positions, such as C3 or C5, the C4 position usually needs to be blocked. researchgate.net
The introduction of a halogen atom, particularly iodine, creates a reactive site on the pyrazole ring. The carbon-iodine bond is relatively weak and polarized, making the iodine atom a good leaving group in various chemical reactions. This property is extensively utilized in synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions like the Sonogashira, Suzuki, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of functional groups onto the pyrazole scaffold, enabling the synthesis of complex and diverse molecular architectures. mdpi.com
Iodine can also be used to promote the synthesis of pyrazole rings themselves. rsc.org For instance, molecular iodine can catalyze the one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.gov The use of iodine in these synthetic strategies highlights its dual role as both a catalyst and a key functional group for further modifications. The ability to regioselectively introduce halogens and then further functionalize the pyrazole ring makes halogenated pyrazoles, especially iodinated pyrazoles, highly valuable intermediates in the synthesis of targeted molecules with specific properties. researchgate.netresearchgate.net
The Unique Research Landscape of 3-Ethyl-4-iodo-1H-pyrazole
Within the broad class of halogenated pyrazoles, this compound stands out as a significant research compound. Its structure, featuring an ethyl group at the C3 position and an iodine atom at the C4 position, provides a unique combination of steric and electronic properties that make it a valuable building block in organic synthesis. The presence of the iodine atom at the 4-position makes it a key intermediate for creating a variety of substituted pyrazole derivatives through cross-coupling reactions. chemshuttle.com
The synthesis of substituted 3-iodo-1H-pyrazole derivatives often requires the protection of the N-H group to prevent side reactions during cross-coupling. arkat-usa.orgumich.edu This highlights the careful synthetic planning required when utilizing compounds like this compound. Research has focused on developing efficient synthetic routes to this and related compounds, as well as exploring their potential applications. For example, derivatives of this compound are investigated for their potential use in medicinal chemistry and materials science. smolecule.com The specific substitution pattern of this compound allows for the targeted synthesis of molecules with potentially novel biological activities or material properties.
Compound Data
| Property | Value |
| Compound Name | This compound |
| CAS Number | 442876-19-9 |
| Molecular Formula | C5H7IN2 |
| Molecular Weight | 222.029 g/mol |
| SMILES | CCC1=NNC=C1I |
Data sourced from ChemShuttle. chemshuttle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-4-iodo-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHHAGBAOGUEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634941 | |
| Record name | 5-Ethyl-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442876-19-9 | |
| Record name | 5-Ethyl-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 3 Ethyl 4 Iodo 1h Pyrazole
Methodologies for Regioselective Functionalization of the Pyrazole (B372694) Core
The functionalization of the pyrazole ring at specific positions is a key challenge in synthetic organic chemistry. The electronic properties of the pyrazole ring, with two adjacent nitrogen atoms, influence its reactivity towards electrophilic and nucleophilic reagents. The development of regioselective methods is therefore essential for the synthesis of specifically substituted pyrazoles. nih.gov
Directed Iodination at the C-4 Position of Pyrazole Systems
The introduction of an iodine atom at the C-4 position of the pyrazole ring is a common and crucial step in the synthesis of many functionalized pyrazoles. 4-Iodopyrazoles are valuable intermediates that can be further modified through various cross-coupling reactions. researchgate.net Several methods have been developed for the regioselective iodination of pyrazoles at the C-4 position.
Direct iodination of the pyrazole ring is a widely used method. This typically involves the use of elemental iodine (I₂) in the presence of an oxidizing agent. nih.gov A common system for this transformation is the use of iodine with ceric ammonium (B1175870) nitrate (B79036) (CAN). rsc.org This method has been shown to be highly regioselective for the C-4 position. Other iodinating reagents such as N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) have also been employed for the direct iodination of pyrazoles. nih.gov
Electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine is another effective method for the synthesis of 4-iodopyrazoles. metu.edu.tr This approach allows for the simultaneous formation of the pyrazole ring and the introduction of the iodine atom at the C-4 position. Additionally, electrochemical methods have been explored for the synthesis of 4-iodopyrazoles, offering a greener alternative to traditional chemical methods. researchgate.net
| Reagent/Method | Description | Reference |
| I₂/CAN | Direct iodination of the pyrazole ring with elemental iodine and ceric ammonium nitrate as an oxidizing agent. | rsc.org |
| N-Iodosuccinimide (NIS) | An electrophilic iodine source for the direct iodination of pyrazoles. | nih.gov |
| Electrophilic Cyclization | Cyclization of α,β-alkynic hydrazones with molecular iodine to form 4-iodopyrazoles. | metu.edu.tr |
| Electrochemical Synthesis | Anodic iodination of pyrazoles in an aqueous solution of potassium iodide. | researchgate.net |
Stereoselective Introduction of the Ethyl Group at the C-3 Position
The introduction of an ethyl group at the C-3 position of the pyrazole ring is a key step in the synthesis of the target molecule. While the C-3 position is not a stereocenter in the final aromatic pyrazole, the regioselective introduction of the ethyl group is crucial. One of the most common methods for the synthesis of 3-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). hilarispublisher.com To synthesize a 3-ethylpyrazole, a 1,3-dicarbonyl compound bearing an ethyl group at the appropriate position would be required.
Another approach involves the functionalization of a pre-formed pyrazole ring. This can be achieved through metalation of the C-3 position followed by reaction with an electrophile. For instance, lithiation of an N-protected pyrazole at the C-3 position, followed by quenching with an ethylating agent such as ethyl iodide, can lead to the desired 3-ethylpyrazole. The regioselectivity of the lithiation can be controlled by the choice of the protecting group on the nitrogen atom and the reaction conditions.
The following table summarizes some general approaches for the introduction of substituents at the C-3 position of the pyrazole ring:
| Method | Description |
| Condensation of 1,3-dicarbonyls | Reaction of a β-diketone or a related 1,3-dielectrophile containing an ethyl group with hydrazine or a hydrazine derivative. |
| Metalation and Alkylation | Deprotonation of an N-protected pyrazole at the C-3 position with a strong base, followed by reaction with an ethylating agent. |
| Cross-Coupling Reactions | Palladium- or copper-catalyzed cross-coupling of a 3-halopyrazole with an organometallic reagent containing an ethyl group. |
Multicomponent Reaction Approaches to Substituted Pyrazoles
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org Several MCRs have been developed for the synthesis of substituted pyrazoles, which could be adapted for the synthesis of 3-Ethyl-4-iodo-1H-pyrazole.
One common MCR approach involves the reaction of a hydrazine, a 1,3-dicarbonyl compound, and another component that can introduce a substituent at a specific position. For example, a four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and malononitrile (B47326) can lead to highly substituted pyranopyrazoles. mdpi.com While this specific example does not directly yield the target molecule, it illustrates the potential of MCRs to generate diverse pyrazole structures.
A three-component reaction involving the condensation of a hydrazine with an in-situ generated 1,3-dielectrophile is a common strategy for pyrazole synthesis. beilstein-journals.org By carefully choosing the starting materials, it may be possible to introduce the ethyl and iodo groups in a single step. For instance, a reaction between ethylhydrazine, an α,β-unsaturated ketone, and an iodine source could potentially lead to the desired product.
| Reaction Type | Components | Potential for this compound synthesis | Reference |
| Four-component reaction | Hydrazine, β-ketoester, aldehyde, malononitrile | Could be adapted by using starting materials that incorporate the ethyl and iodo functionalities. | mdpi.com |
| Three-component reaction | Hydrazine, in-situ generated 1,3-dielectrophile | A promising approach if a suitable 1,3-dielectrophile containing the required substituents can be generated. | beilstein-journals.org |
| Transition metal-catalyzed MCR | Terminal alkyne, hydrazine, carbon monoxide, aryl iodide | Could be explored with an ethyl-containing alkyne and an iodine source. |
N-Protection and Deprotection Strategies for 1H-Pyrazoles in Complex Syntheses
In the synthesis of complex molecules containing a 1H-pyrazole core, the protection of the N-H proton is often necessary. arkat-usa.org The acidic proton on the nitrogen can interfere with various reaction conditions, particularly those involving strong bases or organometallic reagents. The choice of the protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal.
Common protecting groups for the pyrazole nitrogen include the Boc (tert-butyloxycarbonyl) and the ethoxyethyl (EtOEt) groups. arkat-usa.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions. The EtOEt group is introduced using ethyl vinyl ether and can also be removed under mild acidic conditions. arkat-usa.org
The tetrahydropyranyl (THP) group is another useful protecting group for pyrazoles. rsc.orgsemanticscholar.org It can be introduced under solvent- and catalyst-free conditions and can be removed thermally or under acidic conditions. rsc.orgsemanticscholar.org The use of protecting groups is particularly important in cross-coupling reactions, where the unprotected N-H can lead to side reactions and lower yields. arkat-usa.org
| Protecting Group | Introduction Reagent | Deprotection Conditions | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) | arkat-usa.org |
| Ethoxyethyl (EtOEt) | Ethyl vinyl ether | Mild acidic conditions | arkat-usa.org |
| Tetrahydropyranyl (THP) | Dihydropyran | Acidic conditions or thermal | rsc.orgsemanticscholar.org |
Novel Synthetic Routes and Catalytic Systems for this compound Synthesis
The development of novel synthetic routes and catalytic systems is essential for the efficient and sustainable synthesis of this compound. Transition metal catalysis has played a significant role in the development of new methods for the synthesis and functionalization of pyrazoles.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for the functionalization of pre-formed pyrazole rings. nih.gov For example, a 3-halo-4-iodopyrazole could be selectively coupled with an ethyl-containing organometallic reagent at the C-3 position. The chemoselectivity of such reactions would be a key challenge to address.
Copper-catalyzed reactions have also been employed for the synthesis of pyrazoles. organic-chemistry.org A copper-catalyzed multicomponent reaction of a terminal alkyne, a hydrazine, and an electrophile could be a potential route to this compound. The development of new catalytic systems with improved efficiency and selectivity is an active area of research.
Iodine-mediated cyclization reactions have been shown to be effective for the synthesis of aminopyrazoles. tandfonline.com A similar strategy could be envisioned for the synthesis of the target molecule, where an iodine-mediated cyclization of a suitable precursor could lead to the formation of the 4-iodopyrazole (B32481) ring.
| Catalytic System/Method | Description | Potential Application | Reference |
| Palladium-catalyzed cross-coupling | Suzuki or Sonogashira coupling of a dihalopyrazole with an organometallic reagent. | Selective ethylation of a 3-halo-4-iodopyrazole. | nih.gov |
| Copper-catalyzed reactions | Multicomponent reactions involving alkynes and hydrazines. | One-pot synthesis of the target molecule. | organic-chemistry.org |
| Iodine-mediated cyclization | Cyclization of a suitable precursor in the presence of iodine. | Formation of the 4-iodopyrazole ring. | tandfonline.com |
Mechanistic Organic Chemistry and Reactivity of 3 Ethyl 4 Iodo 1h Pyrazole
Exploration of Reaction Mechanisms Involving 3-Ethyl-4-iodo-1H-pyrazole
The reactivity of this compound is largely dictated by the functionalities present on the pyrazole (B372694) ring: the C-I bond at the 4-position, the ethyl group at the 3-position, and the N-H bond of the pyrazole core. The electron-rich nature of the pyrazole ring influences its susceptibility to electrophilic attack, which typically occurs at the 4-position. However, with the 4-position occupied by an iodine atom, the primary reactive site for many synthetic transformations becomes the carbon-iodine bond.
A significant aspect of the chemistry of this compound involves the protection of the N-H group prior to many reactions, particularly transition metal-catalyzed cross-couplings. arkat-usa.orgumich.eduresearchgate.net Pyrazoles can act as ligands for transition metals, which can interfere with the catalytic cycle. arkat-usa.orgumich.eduresearchgate.net Common protecting groups include Boc (tert-butoxycarbonyl) and EtOEt (1-ethoxyethyl), which can be introduced under mild conditions and subsequently removed. umich.eduresearchgate.net The protection of the nitrogen atom is crucial to prevent catalyst inhibition and achieve high yields in cross-coupling reactions. arkat-usa.orgumich.edu
Cross-Coupling Chemistry at the C-4 Iodo Position
The iodine atom at the C-4 position of this compound serves as a versatile handle for the introduction of various functional groups through cross-coupling reactions. The carbon-iodine bond is readily activated by transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Heck, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.orgwikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction couples the 4-iodo-1H-pyrazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura coupling is widely used to form C-C bonds and introduce aryl or vinyl substituents at the 4-position of the pyrazole ring. nih.govnih.gov The reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. nih.gov
| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 3-Ethyl-4-phenyl-1H-pyrazole | Good to Excellent |
| 4-Methoxyphenylboronic acid | XPhosPdG2 | K₂CO₃ | Water | 3-Ethyl-4-(4-methoxyphenyl)-1H-pyrazole | Good |
Sonogashira Coupling: The Sonogashira reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. arkat-usa.orgresearchgate.netwikipedia.org This reaction is highly efficient for the formation of a C(sp)-C(sp²) bond, leading to the synthesis of 4-alkynyl-1H-pyrazoles. arkat-usa.orgresearchgate.net N-protection of the pyrazole is often necessary for successful Sonogashira coupling. arkat-usa.orgumich.edu
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 1-(Protected)-3-ethyl-4-(phenylethynyl)-1H-pyrazole | High |
Heck Reaction: The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction results in the formation of a new carbon-carbon bond at the 4-position of the pyrazole ring with the introduction of a vinyl group. clockss.orgresearchgate.net The choice of ligand for the palladium catalyst can be crucial for achieving high yields. clockss.org
| Alkene | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| n-Butyl acrylate | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | n-Butyl (E)-3-(3-ethyl-1H-pyrazol-4-yl)acrylate | High |
Stille Reaction: The Stille reaction involves the coupling of an organotin compound (organostannane) with this compound, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.orgharvard.edu However, the toxicity of organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org
Copper-Mediated Coupling Reactions
Copper-catalyzed coupling reactions offer an alternative to palladium-based methods for the functionalization of this compound. These reactions are particularly useful for forming carbon-heteroatom bonds. nih.govacs.org A variety of copper sources can be used, with copper(I) salts being the most common. acs.org The choice of ligand, base, and solvent is often critical for the success of these reactions. acs.org Copper-catalyzed couplings of 4-iodopyrazoles with alcohols and alkylamines have been reported. nih.govresearchgate.netnih.gov
| Coupling Partner | Catalyst | Ligand | Base | Conditions | Product |
|---|---|---|---|---|---|
| Allyl alcohol | CuI | 3,4,7,8-tetramethyl-1,10-phenanthroline | K₂CO₃ | Microwave, 130 °C | 4-(Allyloxy)-3-ethyl-1H-pyrazole |
C-I Bond Activation and Functionalization Strategies
The activation of the C-I bond in this compound is the initial and key step in the catalytic cycles of the cross-coupling reactions mentioned above. This is typically achieved through oxidative addition to a low-valent transition metal catalyst, such as Pd(0). wikipedia.orgwikipedia.orgwikipedia.orglibretexts.org The relative weakness of the C-I bond compared to C-Br or C-Cl bonds makes 4-iodo-pyrazoles highly reactive substrates for these transformations.
Beyond cross-coupling, the C-I bond can be converted to other functionalities. For instance, iodine-lithium exchange using organolithium reagents can generate a 4-lithiated pyrazole species. This nucleophilic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 4-position.
Reactivity of the C-3 Ethyl Group and Nitrogen Atom in this compound
The ethyl group at the C-3 position is generally less reactive than the C-I bond or the N-H proton. Under typical cross-coupling conditions, the ethyl group remains intact. However, it can potentially undergo oxidation at the benzylic-like position under strong oxidizing conditions.
The nitrogen atom of the pyrazole ring is a key site of reactivity. As mentioned, the N-H proton is acidic and can be deprotonated with a base. This nucleophilic nitrogen can then be alkylated or acylated. In the context of cross-coupling reactions, the lone pair of electrons on the nitrogen can coordinate to the metal catalyst, leading to catalyst inhibition. arkat-usa.orgumich.edu Therefore, protection of the N-H group is a common strategy to ensure efficient catalytic turnover. arkat-usa.orgumich.eduresearchgate.net
Electrophilic and Nucleophilic Substitution Patterns in this compound
Electrophilic substitution on the pyrazole ring typically occurs at the C-4 position due to the directing effects of the two nitrogen atoms. arkat-usa.orgresearchgate.net In this compound, this position is already substituted. Electrophilic attack on the pyrazole ring itself would therefore be directed to the C-5 position, though this is generally less favored than substitution at C-4 on an unsubstituted pyrazole.
Nucleophilic aromatic substitution on the pyrazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. However, the C-4 iodo group is susceptible to nucleophilic displacement through the transition-metal-catalyzed cross-coupling reactions discussed previously, which are the primary examples of "substitution" at this position.
Advanced Characterization and Computational Studies of 3 Ethyl 4 Iodo 1h Pyrazole
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic methods are fundamental to confirming the molecular structure and understanding the conformational dynamics of 3-Ethyl-4-iodo-1H-pyrazole.
High-resolution NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For this compound, ¹H NMR provides precise information about the chemical environment of the protons.
¹H NMR Spectral Data: The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) shows distinct signals corresponding to the different protons in the molecule. The pyrazole (B372694) ring proton (H5) appears as a singlet, while the ethyl group protons present as a quartet and a triplet, characteristic of their spin-spin coupling.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| Pyrazole H5 | 7.55 | Singlet (s) |
| Methylene (-CH₂) | 2.70 | Multiplet (m) |
| Methyl (-CH₃) | 1.29 | Triplet (t) |
Conformational analysis of pyrazole derivatives can be further explored using advanced NMR techniques like the Nuclear Overhauser Effect (NOE), which provides information about through-space interactions between protons, helping to define the molecule's preferred three-dimensional structure in solution.
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of a molecule upon ionization, which aids in structural confirmation. For this compound, the mass spectrum shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 223, confirming its molecular weight of 222.01 g/mol .
Proposed Fragmentation Pathway: Upon electron ionization, the molecular ion (M⁺˙) is energetically unstable and undergoes fragmentation. chemguide.co.uk Common fragmentation pathways for halogenated and alkyl-substituted aromatic compounds can be proposed. researchgate.netlibretexts.org
Loss of Iodine: A primary fragmentation step would likely involve the homolytic cleavage of the C-I bond, which is the weakest bond, to form a more stable pyrazolyl radical cation and an iodine radical.
Loss of Ethyl Group: Cleavage of the C-C bond of the ethyl group (α-cleavage) is another plausible pathway, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da). libretexts.org
Ring Cleavage: The pyrazole ring itself can break apart, often involving the loss of stable neutral molecules like hydrogen cyanide (HCN). researchgate.net
| Ion Description | Proposed m/z |
| [M+H]⁺ | 223 |
| [M]⁺˙ | 222 |
| [M-I]⁺ | 95 |
| [M-C₂H₅]⁺ | 193 |
| [M-HCN]⁺˙ | 195 |
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. researchgate.netnsf.gov These methods are particularly sensitive to the functional groups present and the nature of intermolecular interactions, such as hydrogen bonding.
For pyrazole derivatives, the N-H stretching vibration is a key diagnostic band. In a study of 4-halogenated-1H-pyrazoles, it was observed that 4-iodo-1H-pyrazole forms a catemeric (chain-like) hydrogen-bonded network in the solid state. semanticscholar.org This motif gives rise to a distinct, sharp N-H stretching band at approximately 3110 cm⁻¹. semanticscholar.org It is expected that this compound would exhibit a similar sharp N-H stretching band, indicative of strong intermolecular N-H···N hydrogen bonds. The presence of the ethyl group at the 3-position might introduce steric effects that could subtly alter the crystal packing and the precise frequency of this vibrational mode.
Other characteristic vibrations would include C-H stretching of the ethyl group and the pyrazole ring, C=C and C=N ring stretching modes, and in-plane and out-of-plane bending vibrations. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental data, offering deep insights into the molecular and electronic properties of pyrazole derivatives. eurasianjournals.comeurasianjournals.com
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. eurasianjournals.comnih.gov For this compound, DFT calculations, commonly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to: nih.gov
Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles of the most stable conformation. DFT has been shown to accurately model the planar geometry of similar pyrazole compounds. researchgate.net
Calculate Vibrational Frequencies: Theoretical IR and Raman spectra can be computed to aid in the assignment of experimental bands. nih.gov
Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Predict Reactivity: DFT calculations can determine the distribution of electron density and generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. tandfonline.com
| Computational Parameter | Predicted Information |
| Geometric Optimization | Bond lengths, bond angles, stable conformers |
| Frequency Calculation | Theoretical IR/Raman spectra for vibrational assignment |
| HOMO/LUMO Energies | Electronic stability, reactivity, and UV-Vis transitions |
| MEP Map | Sites susceptible to electrophilic/nucleophilic attack |
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. eurasianjournals.comnih.gov An MD simulation for this compound would model the movements of its atoms by solving Newton's equations of motion, providing insights into its conformational flexibility. researchgate.net
MD simulations are particularly useful for:
Exploring Conformational Landscapes: Investigating the rotation of the ethyl group around its C-C bond and any potential flexibility in the pyrazole ring.
Analyzing Intermolecular Interactions: Simulating the molecule in a condensed phase (liquid or solid) to study the dynamics of hydrogen bonding and other non-covalent interactions.
Understanding Solvent Effects: By including explicit solvent molecules in the simulation box, one can study how the solvent influences the conformational preferences and behavior of the molecule.
Analysis of the MD trajectory, including parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can reveal the stability of the molecule's conformation and the flexibility of different regions. nih.govnih.gov
Tautomerism and Aromaticity in 1H-Pyrazoles
The heterocyclic system of 1H-pyrazole is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. beilstein-journals.org A key feature of N-unsubstituted pyrazoles is annular prototropic tautomerism, where the proton on the pyrrole-like nitrogen can migrate to the pyridine-like nitrogen atom. nih.govresearchgate.net For an asymmetrically substituted pyrazole such as this compound, this phenomenon results in a dynamic equilibrium between two distinct tautomeric forms: This compound and 5-Ethyl-4-iodo-1H-pyrazole .
The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, and the physical state (solution or solid). nih.govfu-berlin.de In the case of this compound, the ethyl group at C3 is an electron-donating group, while the iodine atom at C4 is weakly electron-withdrawing. The interplay of these electronic effects, along with steric considerations and solvent interactions, dictates the relative stability and population of each tautomer. For instance, studies on other substituted pyrazoles have shown that the tautomer with an electron-withdrawing group at position 5 can be favored in the crystal state. nih.gov DFT calculations on related 4-bromo-1H-pyrazoles have been used to justify the predominance of one tautomer over another in solution and the solid state. researchgate.net
The pyrazole ring is considered an aromatic system that adheres to Hückel's rule, possessing a planar structure with six delocalized π-electrons. beilstein-journals.orguj.edu.pl This aromaticity contributes significantly to the chemical stability of the ring. The aromatic character can be evaluated using various computational indicators, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). uj.edu.plbeilstein-journals.org While pyrazole is clearly aromatic, its aromaticity can be influenced by substituents. scispace.comresearchgate.net N-substitution, in particular, has been shown to affect the aromaticity of the pyrazole ring more significantly than C-substitution on a benzene ring. scispace.comresearchgate.net The stability of the pyrazole ring is also attributed to factors beyond aromaticity, such as the inherent weakness of the N-N bond compared to the more stable arrangement in its isomer, imidazole (B134444). uj.edu.plscispace.com
| Feature | Description | Influencing Factors |
|---|---|---|
| Tautomerism | Equilibrium between this compound and 5-Ethyl-4-iodo-1H-pyrazole. | Electronic effects of ethyl and iodo groups, solvent polarity, temperature, physical state. |
| Aromaticity | 6π-electron aromatic system following Hückel's rule, contributing to chemical stability. | Substituents, N-H protonation state, fusion to other rings. |
| Key Bonds | The N-N single bond is a characteristic feature, though its weakness relative to C-N bonds can impact overall stability compared to isomers like imidazole. scispace.com | Ring substitution and electronic delocalization. |
Investigation of Intermolecular Interactions and Self-Association Phenomena
The molecular structure of this compound facilitates a variety of intermolecular interactions that govern its supramolecular chemistry and bulk properties. As an N-unsubstituted pyrazole, it possesses both a hydrogen bond donor (the acidic pyrrole-like N-H group) and a hydrogen bond acceptor (the basic pyridine-like N atom). researchgate.net
The primary and most significant interaction is the N-H···N hydrogen bond. This directional interaction is the driving force for the self-association of pyrazole molecules, leading to the formation of various supramolecular motifs such as dimers, trimers, tetramers, and infinite chains (catemers). researchgate.netnih.govresearchgate.net The specific motif adopted in the solid state depends on the steric and electronic properties of the substituents on the pyrazole ring. nih.gov For example, crystallographic studies of 4-iodo-1H-pyrazole show that it forms a catemeric (chain-like) H-bonded network in the solid state, whereas the analogous 4-bromo and 4-chloro derivatives form trimeric motifs. researchgate.netmdpi.com
The presence of an iodine atom at the C4 position introduces the possibility of halogen bonding. aip.org A halogen bond is a noncovalent interaction where the iodine atom acts as a Lewis acidic region (known as a σ-hole) and interacts with a Lewis base, such as the pyridine-like nitrogen of another pyrazole molecule (C–I···N). mdpi.comnih.gov The strength and directionality of halogen bonds are comparable to hydrogen bonds and can be a significant factor in controlling crystal packing. nih.govmanchester.ac.uk Computational and spectroscopic studies on 4-iodopyrazole (B32481) confirm its ability to form strong intermolecular halogen bonds. aip.orgdntb.gov.ua Therefore, in the supramolecular structure of this compound, a competition and interplay between N-H···N hydrogen bonding and C-I···N halogen bonding can be expected. Other potential interactions include weaker C-H···N and C-H···π contacts, as well as π-π stacking. nih.gov
| Interaction Type | Description | Potential Role in Self-Association |
|---|---|---|
| N-H···N Hydrogen Bond | Strong, directional interaction between the N-H proton of one molecule and the lone pair of the pyridine-like nitrogen of another. | Primary driving force for the formation of dimers, trimers, and catemeric chains. nih.govresearchgate.net |
| C-I···N Halogen Bond | Directional interaction between the electropositive σ-hole on the iodine atom and the lone pair of a nitrogen atom. | Can compete with or complement hydrogen bonding to direct crystal packing and supramolecular assembly. mdpi.comnih.gov |
| π-π Stacking | Interaction between the aromatic π-systems of adjacent pyrazole rings. | Contributes to the stabilization of stacked crystal structures. |
| Van der Waals Forces | Non-specific attractive forces (London dispersion forces) between molecules. | Contribute to the overall cohesive energy of the solid and liquid phases. |
Strategic Applications in Chemical Synthesis
3-Ethyl-4-iodo-1H-pyrazole as a Versatile Synthon for Complex Heterocycles
This compound serves as a key intermediate in the synthesis of a variety of complex heterocyclic systems. The presence of the iodine atom at the 4-position of the pyrazole (B372694) ring provides a reactive site for numerous cross-coupling reactions, enabling the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility has been exploited in the synthesis of compounds with potential applications in medicinal chemistry and materials science.
One of the most powerful applications of iodinated pyrazoles is in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of C-C, C-N, and C-O bonds, significantly expanding the synthetic utility of the pyrazole scaffold. The following table summarizes some of the key cross-coupling reactions that can be performed with this compound, along with their general reaction schemes and potential products.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | General Scheme | Potential Products |
| Suzuki-Miyaura Coupling | This compound + R-B(OH)₂ → 3-Ethyl-4-aryl-1H-pyrazole | Biaryl compounds, functionalized pyrazoles. wikipedia.orglibretexts.orgnih.govharvard.edu |
| Sonogashira Coupling | This compound + R-C≡CH → 3-Ethyl-4-alkynyl-1H-pyrazole | Alkynylpyrazoles, precursors for further cyclization reactions. arkat-usa.orgresearchgate.netumich.edursc.orgresearchgate.netwikipedia.org |
| Heck-Mizoroki Reaction | This compound + Alkene → 3-Ethyl-4-alkenyl-1H-pyrazole | Alkenylpyrazoles, styryl derivatives. clockss.orgorganic-chemistry.orgnih.govresearchgate.net |
| Buchwald-Hartwig Amination | This compound + R₂NH → 3-Ethyl-4-amino-1H-pyrazole | Aminopyrazoles, precursors for fused heterocycles. wikipedia.orgrsc.orgresearchgate.netlibretexts.orgchemrxiv.orgorganic-chemistry.org |
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnih.gov It is a highly efficient method for the formation of C(sp²)-C(sp²) bonds and is widely used to synthesize biaryl compounds. The reaction of this compound with various arylboronic acids would yield a library of 3-ethyl-4-aryl-1H-pyrazoles, which are important scaffolds in medicinal chemistry.
Sonogashira Coupling: This reaction couples the iodopyrazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org It is a powerful tool for the synthesis of alkynyl-substituted pyrazoles. arkat-usa.orgresearchgate.netumich.eduresearchgate.net These products can serve as precursors for the construction of more complex heterocyclic systems through subsequent cyclization reactions.
Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of the iodopyrazole with an alkene. organic-chemistry.orgnih.gov It provides a direct method for the synthesis of alkenyl-substituted pyrazoles. clockss.org The stereochemistry of the resulting double bond is typically trans.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond between the iodopyrazole and an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a versatile method for the synthesis of aminopyrazoles, which are valuable intermediates for the synthesis of fused heterocyclic systems and other nitrogen-containing compounds. rsc.orgresearchgate.net
Synthesis of Pyrazole-Fused Ring Systems Incorporating this compound Derivatives
The functionalized pyrazoles derived from this compound are excellent starting materials for the construction of pyrazole-fused ring systems. These fused heterocycles often exhibit interesting biological activities and are important targets in drug discovery.
Pyrazolo[3,4-b]pyridines: These compounds can be synthesized from 4-amino-3-ethyl-1H-pyrazole, which can be obtained from this compound via a Buchwald-Hartwig amination followed by reduction of a nitro group if a nitrating agent is used in an intermediate step. The aminopyrazole can then be condensed with 1,3-dicarbonyl compounds or their equivalents to form the pyridine (B92270) ring. mdpi.comnih.gov Pyrazolo[3,4-b]pyridines are known to possess a wide range of biological activities. mdpi.com
Pyrazolo[3,4-d]pyrimidines: This class of fused heterocycles can be synthesized from 4-amino-3-ethyl-1H-pyrazole-5-carbonitrile. The aminopyrazole can be cyclized with various one-carbon synthons like formamide, orthoesters, or isothiocyanates to construct the pyrimidine (B1678525) ring. nih.govekb.egekb.egnih.govresearchgate.net Pyrazolo[3,4-d]pyrimidines are structurally analogous to purines and have been extensively studied for their potential as anticancer and antiviral agents. nih.govekb.egnih.govresearchgate.net
The general synthetic strategies for these fused systems are outlined in the table below.
Table 2: Synthesis of Pyrazole-Fused Ring Systems
| Fused System | Precursor from this compound | General Synthetic Strategy |
| Pyrazolo[3,4-b]pyridines | 4-Amino-3-ethyl-1H-pyrazole | Condensation with 1,3-dicarbonyl compounds. mdpi.comnih.govscispace.comresearchgate.net |
| Pyrazolo[3,4-d]pyrimidines | 4-Amino-3-ethyl-1H-pyrazole-5-carbonitrile | Cyclization with one-carbon synthons. nih.govekb.egekb.egnih.govresearchgate.net |
Development of Catalytic Agents and Ligands from this compound Scaffolds
The pyrazole nucleus itself can act as a ligand for transition metals. arkat-usa.org The ability to functionalize the this compound scaffold at the 4-position through cross-coupling reactions opens up possibilities for the design and synthesis of novel ligands for catalysis. By introducing specific coordinating groups at the 4-position, it is possible to create bidentate or polydentate ligands with tailored electronic and steric properties.
For instance, the introduction of a phosphine, amine, or other heteroatom-containing group at the 4-position via a suitable cross-coupling reaction could lead to the formation of new pyrazole-based ligands. These ligands could then be complexed with transition metals such as palladium, rhodium, or iridium to generate catalysts for a variety of organic transformations, including asymmetric catalysis. The modular nature of this approach allows for the systematic tuning of the ligand structure to optimize catalytic activity and selectivity.
Stereocontrolled Synthesis and Chiral Modifications with this compound
While this compound itself is achiral, it can be used as a starting material for the synthesis of chiral molecules. The introduction of chirality can be achieved through several strategies:
Asymmetric Catalysis: The functional groups introduced at the 4-position via cross-coupling reactions can be further modified using asymmetric catalytic methods. For example, an alkenyl group introduced via a Heck reaction could be subjected to asymmetric hydrogenation or dihydroxylation to create stereocenters.
Chiral Auxiliaries: A chiral auxiliary can be attached to the N1 position of the pyrazole ring to direct the stereochemical outcome of subsequent reactions. After the desired stereochemistry is established, the auxiliary can be removed.
Resolution of Racemates: If a reaction involving a derivative of this compound leads to a racemic mixture of products, the enantiomers can be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Recent research has demonstrated the successful catalytic asymmetric synthesis of axially chiral 3,4′-indole–pyrazole derivatives, highlighting the potential for creating stereochemically complex molecules from pyrazole building blocks. rsc.org Although this specific example does not start from this compound, it illustrates the feasibility of achieving stereocontrol in pyrazole-containing systems.
Research in Medicinal Chemistry and Biological Activity of 3 Ethyl 4 Iodo 1h Pyrazole Derivatives
Pyrazoles as Privileged Scaffolds in Drug Discovery
The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold." nih.govbenthamdirect.com This designation stems from its versatile chemical nature and its presence in a multitude of compounds exhibiting a broad spectrum of biological activities. ias.ac.inorientjchem.org The pyrazole nucleus is a key structural component in numerous FDA-approved drugs, demonstrating its therapeutic importance across various disease areas. nih.govbenthamdirect.comtandfonline.com
The chemical properties of the pyrazole ring, including its aromaticity and the presence of both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N2 lone pair), allow it to interact with biological targets in diverse ways. nih.govmdpi.com This dual functionality enables pyrazole derivatives to bind effectively to the active sites of enzymes and receptors, leading to a wide array of pharmacological responses. nih.gov Furthermore, the pyrazole ring is relatively stable to metabolism, which is an advantageous property in drug design. mdpi.com
The versatility of the pyrazole scaffold is evident in the range of drugs that incorporate this moiety. Notable examples include:
Celecoxib: An anti-inflammatory drug that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. benthamdirect.comnih.gov
Sildenafil: Used for the treatment of erectile dysfunction. tandfonline.comtandfonline.com
Ruxolitinib and Ibrutinib: Kinase inhibitors used in cancer therapy. tandfonline.comtandfonline.com
Apixaban: An anticoagulant medication. benthamdirect.com
The widespread therapeutic applications of pyrazole-containing drugs, spanning anti-inflammatory, anticancer, antiviral, antimicrobial, and analgesic activities, underscore the significance of this scaffold in the development of new medicines. orientjchem.orgacademicstrive.comnih.gov The ability to readily modify the pyrazole ring at various positions allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for drug discovery programs. researchgate.net
| Therapeutic Area | Examples of Biological Activities | References |
|---|---|---|
| Anti-inflammatory | COX-2 Inhibition, Analgesic, Antipyretic | orientjchem.orgnih.gov |
| Anticancer | Kinase Inhibition, Antitumor | mdpi.comtandfonline.com |
| Anti-infective | Antiviral, Antimicrobial, Antifungal | orientjchem.orgacademicstrive.com |
| Cardiovascular | Anticoagulant, Treatment of Pulmonary Hypertension | benthamdirect.comtandfonline.com |
| Neurological | Antidepressant, Anticonvulsant | orientjchem.orgmdpi.com |
Structure-Activity Relationship (SAR) Studies of 3-Ethyl-4-iodo-1H-pyrazole Analogues
While specific structure-activity relationship (SAR) studies for this compound are not extensively documented, general principles derived from the broader class of pyrazole derivatives can provide significant insights into how each substituent likely influences its biological activity. SAR explores how chemical structure modifications affect the biological activity of a compound.
The ethyl group at the C3 position of the pyrazole ring is a critical determinant of the molecule's interaction with biological targets. Modifications to this alkyl group can significantly alter the compound's potency, selectivity, and pharmacokinetic profile.
Steric Bulk and Lipophilicity: The size and lipophilicity of the substituent at the C3 position are known to be important for the inhibitory effects of pyrazole derivatives. nih.gov Altering the ethyl group—for instance, by increasing or decreasing the chain length, introducing branching, or forming a cyclic structure—would directly impact the steric fit of the molecule within a receptor's binding pocket. Generally, increasing the alkyl chain length enhances lipophilicity, which can improve membrane permeability but may also lead to increased metabolic instability or non-specific binding.
Receptor Fit: The optimal size of the C3 substituent is highly target-dependent. For some targets, a bulky group at this position is required for potent inhibition, while for others, a smaller group may be preferred to avoid steric clashes. nih.gov For example, in the development of some kinase inhibitors, substitution with bulky groups at the C3 position was found to be crucial for activity.
The iodine atom at the C4 position significantly influences the molecule's electronic properties and its ability to form specific interactions with target proteins.
Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor. nih.gov A halogen bond is a non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom on a protein. nih.gov This type of interaction can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand for its receptor. researchgate.net Iodine is considered the strongest halogen bond donor among the halogens. researchgate.net
Lipophilicity and Pharmacokinetics: The incorporation of a halogen atom is a common strategy in drug design to increase lipophilicity, which can enhance membrane permeability and improve oral absorption. nih.gov However, this can also affect metabolic stability and clearance.
Synthetic Handle: From a synthetic chemistry perspective, the iodo group serves as a versatile handle for further structural modifications, for example, through cross-coupling reactions to introduce new functional groups at the C4 position.
The nitrogen atoms of the pyrazole ring, particularly the N1 position, are key sites for substitution that can dramatically alter the compound's properties.
Hydrogen Bonding: The unsubstituted N1-H group can act as a hydrogen bond donor. nih.govmdpi.com This interaction is often crucial for anchoring the molecule within a protein's active site. Substituting the hydrogen with an alkyl or aryl group removes this hydrogen bond donor capability but can introduce other favorable interactions, such as van der Waals or π-stacking interactions. mdpi.com
Physicochemical Properties: N-substitution can be used to modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. For instance, introducing a polar group on the nitrogen can increase aqueous solubility, while adding a lipophilic group can enhance membrane permeability.
Target Selectivity: The nature of the substituent at the N1 position can influence the selectivity of the compound for different biological targets. Large, bulky N1-substituents can sterically hinder binding to some receptors while promoting binding to others, thus imparting selectivity. In some cases, 1-N-arylpyrazole derivatives have shown specific sedative and analgesic activities. orientjchem.org
| Structural Position | Substituent | Potential Impact on Biological Activity | References |
|---|---|---|---|
| C3 | Ethyl Group | Modulates steric fit and lipophilicity; crucial for potency and selectivity. | nih.gov |
| C4 | Iodo Group | Participates in halogen bonding, increases lipophilicity, acts as a synthetic handle. | nih.govresearchgate.net |
| N1 | H or other substituents | Affects hydrogen bonding capability, solubility, metabolic stability, and target selectivity. | nih.govmdpi.com |
Molecular Docking and In Silico Screening of this compound Derivatives
Molecular docking and in silico screening are powerful computational tools used in drug discovery to predict the binding affinity and orientation of small molecules to a target protein. researchgate.netijpbs.com These methods allow for the rapid evaluation of large libraries of compounds, helping to prioritize candidates for synthesis and biological testing. ijnrd.org
For derivatives of this compound, molecular docking studies would involve placing the molecule into the three-dimensional structure of a target protein's binding site. The software then calculates the most likely binding pose and estimates the binding energy, which is an indicator of binding affinity. researchgate.net The results of such studies can provide valuable insights into the specific interactions between the pyrazole derivative and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. nih.gov
Virtual Screening: A library of virtual compounds based on the this compound scaffold could be created by systematically modifying the substituents at the C3, C4, and N1 positions. This library could then be screened against the crystal structures of various therapeutically relevant proteins to identify derivatives with the highest predicted binding affinities. ijnrd.orgnih.gov
Interaction Analysis: Docking simulations can reveal the key amino acid residues in the active site that interact with the pyrazole derivative. For instance, the N1-H could form a hydrogen bond with a backbone carbonyl, the ethyl group could fit into a hydrophobic pocket, and the iodo group could form a halogen bond with an electron-rich residue. nih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.
ADMET Prediction: In silico tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules. nih.gov This helps in the early identification of compounds that are likely to have poor pharmacokinetic profiles or toxicity issues.
Several studies have successfully employed molecular docking for various pyrazole derivatives. For example, docking studies have been used to investigate the binding of pyrazole derivatives to targets such as receptor tyrosine kinases, protein kinases, and fungal 14-alpha demethylase. researchgate.netijnrd.org
Target Identification and Validation for Novel Therapeutic Applications
Given the broad range of biological activities exhibited by pyrazole derivatives, analogues of this compound could potentially modulate a variety of biological targets and have therapeutic applications in several disease areas.
Protein Kinases: Protein kinases are a major class of drug targets, particularly in oncology. nih.govresearchgate.net Numerous pyrazole-containing compounds have been developed as potent and selective kinase inhibitors. mdpi.comtandfonline.com The this compound scaffold could be explored for its potential to inhibit specific kinases involved in cancer cell proliferation and survival.
Enzymes in Inflammatory Pathways: Pyrazole derivatives, such as celecoxib, are well-known inhibitors of cyclooxygenase (COX) enzymes. nih.gov Analogues of this compound could be investigated for their activity against COX-1 and COX-2, as well as other enzymes involved in inflammation, such as monoamine oxidase (MAO). nih.gov
Microbial Targets: The pyrazole scaffold has been shown to possess antimicrobial and antifungal properties. nih.govijnrd.org Derivatives of this compound could be screened against various microbial targets, such as bacterial DNA gyrase or fungal enzymes like 14-alpha demethylase, to identify new anti-infective agents. ijnrd.orgnih.gov
Viral Proteases: The main protease (Mpro) of viruses like SARS-CoV-2 is a crucial enzyme for viral replication and a promising drug target. nih.govmdpi.com Virtual screening and subsequent biological assays could be used to evaluate the potential of this compound derivatives as inhibitors of viral proteases.
The process of target identification and validation would typically involve initial high-throughput screening of a library of derivatives against a panel of biological targets. Hits from this screen would then be validated through further biological assays to confirm their activity and determine their mechanism of action.
Future Perspectives and Emerging Research Directions
Advancements in Sustainable and Green Synthesis of Iodo-Pyrazoles
The chemical industry's shift towards environmental stewardship has catalyzed significant interest in the green synthesis of pyrazole (B372694) derivatives. researchgate.netnih.gov This paradigm shift emphasizes the development of synthetic routes that are not only efficient and high-yielding but also atom-economical and environmentally benign. nih.gov Key advancements focus on replacing hazardous reagents and solvents, utilizing renewable energy sources, and employing recyclable catalysts. nih.gov
Conventional methods for synthesizing pyrazoles often involve harsh conditions and environmentally harmful solvents, which pose considerable challenges to sustainable chemistry. benthamdirect.com In contrast, green approaches for iodo-pyrazoles and other derivatives include:
Aqueous Media Synthesis: Using water as a solvent is a cornerstone of green chemistry. thieme-connect.com Protocols using catalytic amounts of reagents like imidazole (B134444) in aqueous media have been developed for pyrazole synthesis. acs.org Microdroplet synthesis, which uses water as a solvent, offers a rapid, catalyst-free, and scalable alternative to traditional methods that often require high temperatures and organic solvents. pradeepresearch.org
Alternative Energy Sources: Microwave and ultrasonic irradiation are being used to accelerate reactions, often leading to higher yields and shorter reaction times with minimal energy consumption. benthamdirect.com
Novel Iodination Reagents: Research is exploring safer and more efficient iodinating agents. A notable green method involves the in-situ formation of nitrogen triiodide, which serves as a convenient and effective reagent for the C-I bond formation on pyrazole rings. sciforum.net This can be a viable alternative to molecular iodine or N-iodosuccinimide. sciforum.net
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyrazole Derivatives
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Solvents | Often uses hazardous organic solvents. | Employs green solvents like water or solvent-free conditions. benthamdirect.comthieme-connect.com |
| Catalysts | May use stoichiometric amounts of acids or metal catalysts. | Utilizes recyclable, non-toxic catalysts or is catalyst-free. nih.govacs.org |
| Energy | Typically requires high temperatures and prolonged heating. | Uses alternative energy sources like microwaves or ultrasonics for efficiency. benthamdirect.com |
| Reagents | Can involve hazardous reagents and produce toxic waste. | Focuses on atom economy and the use of safer reagents. nih.govsciforum.net |
| Efficiency | Often involves multiple steps with purification at each stage. | Employs one-pot, multicomponent reactions to improve step economy. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Pyrazole Derivative Design
The discovery and development of new molecules is a long and costly process. springernature.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in computational drug discovery, with direct applicability to the design of novel pyrazole derivatives. springernature.comnih.gov These computational approaches can significantly shorten development timelines and reduce costs by predicting molecular properties and optimizing structures in silico. nih.gov
Key applications in pyrazole design include:
De Novo Design: AI algorithms can generate novel pyrazole structures with desired physicochemical and biological properties, exploring a vast chemical space that would be inaccessible through traditional methods.
Virtual Screening and Library Design: ML models can rapidly screen large virtual libraries of pyrazole derivatives to identify promising candidates for specific biological targets. springernature.com This helps prioritize which compounds, like derivatives of 3-Ethyl-4-iodo-1H-pyrazole, should be synthesized and tested.
ADMET Prediction: A significant cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI and deep learning models can predict these properties from a molecule's structure, allowing researchers to filter out compounds with unfavorable profiles early in the design process. nih.gov
Synthetic Accessibility: AI tools are also being developed to assess the synthetic feasibility of designed molecules, ensuring that the computationally generated structures can be practically synthesized in the lab. springernature.com
Novel Catalytic Methodologies for Pyrazole Functionalization
While the synthesis of the pyrazole core is well-established, the selective functionalization of the ring remains a key area of research. Novel catalytic methodologies are moving beyond classical cross-coupling reactions, which require pre-functionalized starting materials, towards more direct and efficient approaches. rsc.org
A major breakthrough has been the development of transition-metal-catalyzed C-H activation. rsc.orgdntb.gov.ua This strategy allows for the direct formation of new C-C and C-heteroatom bonds on the pyrazole ring in a single step, offering a more atom-economical route to complex derivatives. rsc.org
Emerging catalytic trends include:
Palladium (Pd) Catalysis: Pd-catalyzed reactions have been developed for C-H allylation and benzylation. The presence of an electron-withdrawing group at the C4 position, such as the iodo group in this compound, can activate the adjacent C5 position for functionalization. researchgate.net
Rhodium (Rh) Catalysis: Rhodium catalysts have been employed in pyrazole-directed dual C-H functionalization reactions, providing rapid access to diverse and polysubstituted pyrazole derivatives. researchgate.net
Protic Pyrazole Complexes: The N-H group of pyrazoles can participate in catalysis. Protic pyrazoles have been used as versatile ligands in homogeneous catalysis, where the proton-responsive nature of the N-H group facilitates metal-ligand cooperation in catalytic transformations. mdpi.commdpi.com
Copper (Cu) Catalysis: Inexpensive and readily available copper catalysts are used to promote reactions such as [3+2] cycloadditions from hydrazines and alkynoates, involving direct C(sp3)-H functionalization. researchgate.net
Table 2: Selected Novel Catalytic Methods for Pyrazole Functionalization
| Catalyst System | Reaction Type | Position Functionalized | Key Advantage |
|---|---|---|---|
| Palladium (Pd) | C-H Allylation/Benzylation | C5 position | Direct functionalization without pre-activation. researchgate.net |
| Rhodium (Rh) | Dual C-H Functionalization | Multiple | Rapid access to polysubstituted pyrazoles. researchgate.net |
| Protic Pyrazole Ligands | Various (e.g., Hydrogenation) | N/A (Ligand-assisted) | Metal-ligand cooperation enhances reactivity. mdpi.com |
Exploration of Interdisciplinary Applications Beyond Medicinal Chemistry
While the pyrazole scaffold is a cornerstone of medicinal chemistry, its unique structural and electronic properties make it highly valuable in other scientific and industrial fields. mdpi.comnih.gov Future research on this compound and its derivatives is expected to expand into several interdisciplinary areas.
Potential and emerging applications include:
Agrochemicals: Pyrazole derivatives have a long history of use as herbicides and fungicides. orientjchem.org Ongoing research aims to develop new, more effective, and environmentally safer agrochemicals to protect crops. benthamdirect.comacs.org
Materials Science: The ability of pyrazoles to act as ligands for metal ions makes them useful in the development of novel materials and in homogeneous catalysis. mdpi.com Iodinated pyrazoles can serve as versatile building blocks in organic synthesis, particularly in coupling reactions to create complex molecules for materials applications. sciforum.net
Coordination Chemistry: Functionalized pyrazoles are frequently used as ligands to create metal complexes with specific catalytic or photophysical properties. nih.gov
Photodynamic Therapy and Photo-switches: The synthesis of pyrazoles connected by azo bonds opens up possibilities for their use in photodynamic therapy and as photo-switchable materials, where the different isomers (E/Z) may exhibit different biological activities or physical properties. sciforum.net
Addressing Challenges in the Synthesis and Scale-Up of this compound
Despite advancements, the practical synthesis and industrial-scale production of specifically substituted pyrazoles like this compound present several challenges that are the focus of ongoing research.
Regioselectivity: A primary challenge is controlling the position of substituents on the pyrazole ring during synthesis. nih.gov Achieving a single, desired regioisomer, such as the 3-ethyl-4-iodo pattern, often requires multi-step procedures or sophisticated catalytic systems, which can be difficult to scale.
Scalability: Many novel synthetic methods developed in academic labs are not easily transferable to large-scale industrial production. nih.gov Future research must focus on developing operationally simple, robust, and safe protocols that are suitable for scale-up. nih.gov
Cost and Availability of Starting Materials: The cost and accessibility of specialized starting materials can be a limiting factor for large-scale synthesis. Research into utilizing simpler, more abundant feedstocks is crucial.
Purification: The separation of desired products from regioisomers and other byproducts can be complex and costly, often requiring chromatographic techniques that are not ideal for industrial processes. The development of highly selective reactions that yield pure products with minimal purification is a key goal.
Future efforts will likely focus on continuous flow chemistry processes, which can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch methods. mdpi.com
Q & A
Q. What are the recommended synthetic routes for preparing 3-Ethyl-4-iodo-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
A common approach involves cyclocondensation of precursors such as hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. For example, ethyl acetoacetate and iodinated phenylhydrazine derivatives can be cyclized under acidic or basic conditions . Optimization requires monitoring reaction progress via TLC and adjusting parameters like temperature (e.g., 50–80°C) and stoichiometry. Post-synthesis purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) improves purity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using chemical shift ranges (e.g., pyrazole protons at δ 7.5–8.5 ppm, ethyl groups at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via EI-MS, observing the molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of iodine or ethyl groups) .
- IR Spectroscopy : Identify functional groups (e.g., C–I stretch at ~500 cm⁻¹, C=N at ~1600 cm⁻¹) .
Q. How can purity and stability of this compound be assessed during storage?
Use HPLC with UV detection (λ ~254 nm) and compare retention times against standards. Stability studies under varying temperatures (4°C, –20°C) and inert atmospheres (N₂) can identify degradation products. Monitor iodine loss via elemental analysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what software is recommended for refinement?
Single-crystal X-ray diffraction provides precise bond lengths/angles and confirms regiochemistry. Use SHELXL for refinement, leveraging its robust handling of heavy atoms (e.g., iodine) and twinning corrections. Mercury CSD aids in visualizing packing patterns and hydrogen-bonding networks . For example, intermolecular I···N interactions can stabilize crystal lattices .
Q. What strategies mitigate isomer formation during functionalization of this compound?
Isomer ratios depend on substituent electronic effects. For example, bulky groups at the 1-position favor specific tautomers. Computational modeling (DFT) predicts thermodynamic stability of isomers, guiding reaction design . Chromatographic separation (e.g., chiral columns) or recrystallization in polar solvents (MeOH/H₂O) can isolate desired isomers .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculates activation energies for Suzuki-Miyaura or Ullmann couplings. Focus on iodine’s leaving-group ability and steric effects from the ethyl group. Software like Gaussian or ORCA models transition states, while Cambridge Structural Database (CSD) validates bond parameters .
Q. What are the challenges in analyzing biological activity of this compound, and how are structure-activity relationships (SAR) established?
Challenges include iodine’s metabolic instability and solubility limitations. SAR studies involve synthesizing analogs (e.g., replacing iodine with Br/Cl) and testing in vitro (e.g., enzyme inhibition assays). QSAR models correlate electronic descriptors (Hammett σ) with bioactivity .
Methodological Notes
- Safety : Handle iodine-containing compounds in fume hoods; avoid skin contact (use nitrile gloves) .
- Data Validation : Cross-reference crystallographic data with CCDC entries (e.g., Mercury CSD) to detect outliers .
- Contradictions : Discrepancies in synthetic yields may arise from iodine’s sensitivity to light/moisture; ensure anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
